molecular formula C5H6N2O2 B020283 1-Hydroxy-5-methylpyrazin-2-one CAS No. 105985-14-6

1-Hydroxy-5-methylpyrazin-2-one

Cat. No.: B020283
CAS No.: 105985-14-6
M. Wt: 126.11 g/mol
InChI Key: XHKPDBJXFNCMRH-UHFFFAOYSA-N
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Description

1-Hydroxy-5-methylpyrazin-2-one, also known as 5-Methyl-2(1H)-pyrazinone, is a 1-hydroxypyrazin-2(1H)-one (1,2-HOPY) that functions as a bidentate iron chelator . This compound is of significant interest in pharmacological research for its potential as a disease-modifying therapy, particularly in the study of Parkinson's disease (PD) . Its mechanism of action is primarily attributed to its ability to chelate and passivate intracellular labile iron, which is a key pathological feature in PD. By stabilizing redox-active iron, it prevents the generation of free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress and protecting neuronal cells from death . In vitro cell model studies have shown that this class of ligands can provide levels of neuroprotection comparable to the clinically used iron chelator Deferiprone, effectively restoring cell viability . With an additional nitrogen atom compared to related hydroxypyridinones, this compound exhibits modified physicochemical properties, including increased hydrophilicity, which can influence its bioavailability . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

105985-14-6

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

1-hydroxy-5-methylpyrazin-2-one

InChI

InChI=1S/C5H6N2O2/c1-4-3-7(9)5(8)2-6-4/h2-3,9H,1H3

InChI Key

XHKPDBJXFNCMRH-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)C=N1)O

Canonical SMILES

CC1=CN(C(=O)C=N1)O

Synonyms

2(1H)-Pyrazinone,1-hydroxy-5-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of 1-Hydroxy-5-methylpyrazin-2-one and Analogues

Compound Name Core Structure Substituents/Functional Groups Key Properties/Differences
This compound Pyrazinone 2-hydroxy, 5-methyl High polarity; strong H-bond donor/acceptor
1-(3-Methoxy-5-methylpyrazin-2-yl)ethan-1-one Pyrazine 3-methoxy, 5-methyl, ethanone Increased lipophilicity due to methoxy; altered pharmacokinetics
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one Pyrazolone Isopropyl at N1, ketone at C5 Enhanced steric bulk; potential for hydrophobic interactions
4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one Pyridinone + pyrazole Amino, methyl, fused pyridinone-pyrazole Bicyclic system; improved target specificity
7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one Triazolopyrimidinone 7-hydroxy, 2-methoxy Dual functional groups; enhanced metabolic stability

Pharmacological and Chemical Reactivity Insights

Electronic and Steric Effects

  • Hydroxy vs. Methoxy Substitution : The hydroxyl group in this compound increases polarity and H-bonding capacity compared to methoxy-substituted analogues (e.g., 1-(3-Methoxy-5-methylpyrazin-2-yl)ethan-1-one), which exhibit greater lipophilicity and altered bioavailability .

Preparation Methods

Formation of Hydroxamic Acid Intermediates

The foundational approach involves converting amino acid ethyl esters into hydroxamic acids. For example, glycine ethyl ester hydrochloride reacts with hydroxylamine hydrochloride in alkaline aqueous conditions to yield glycine hydroxamic acid (64% yield). However, scalability issues arise when applying this method to alanine derivatives due to excessive solubility of the intermediate hydroxamic acid in water, which complicates isolation. Substituting water with methanol as the solvent reduces solubility challenges but introduces new complications, such as the formation of diketopiperazine byproducts during the synthesis of alanine hydroxamic acid.

Condensation with 2,3-Butanedione

The hydroxamic acid intermediate undergoes cyclocondensation with 2,3-butanedione to form the pyrazinone core. For glycine-derived hydroxamic acid, this step produces 1-hydroxypyrazin-2(1H)-one in 24% yield. However, attempts to synthesize the 5-methyl analog from alanine hydroxamic acid fail due to competing side reactions and intractable product mixtures. Modifications, such as using protected hydroxamic acid benzyl esters (e.g., Boc-protected derivatives), were explored but yielded no isolable product for the 5-methyl variant.

Four-Step Synthesis from N-Boc Amino Acids

Activated N-Hydroxysuccinimide Esters

A more controlled route begins with N-Boc-protected amino acids, which are converted into activated N-hydroxysuccinimide (NHS) esters. For instance, N-Boc-alanine reacts with NHS in the presence of dicyclohexylcarbodiimide (DCC) to form the NHS ester, which subsequently reacts with O-benzylhydroxylamine to generate Boc-protected aminohydroxamic acid benzyl esters (e.g., 8b, 85–92% yield).

Deprotection and Cyclization

Deprotection of the Boc group with trifluoroacetic acid (TFA) yields free aminohydroxamic acid benzyl esters (e.g., 9b). However, condensation of these intermediates with 2,3-butanedione under standard conditions fails to produce the desired 1-benzyloxy-5-methylpyrazin-2-one, likely due to steric hindrance from the methyl substituent. This pathway was ultimately abandoned in favor of alternative strategies.

Alternative Glyoxal Condensation Strategies

Aliphatic Glyoxals and Regioisomerism

Pyruvaldehyde (methylglyoxal) reacts with glycine hydroxamic acid to form a 12:1 mixture of regioisomers, 11a and 12a. The major product arises from preferential reaction of the amino group with the aldehyde carbonyl, but the inability to separate regioisomers limits utility. Introducing a methyl group at the pyrazinone 5-position would require hydroxamic acids derived from β-methyl amino acids, which remain synthetically inaccessible via current methods.

Reductive Amination and Post-Modification

Methylation of Pyrazinone Intermediates

Indirect approaches involve methylating pre-formed pyrazinones. For example, 1-hydroxypyrazin-2-one treated with methyl iodide in the presence of a base could theoretically yield the 5-methyl derivative. However, no successful examples are reported in the literature, likely due to poor regiocontrol and competing N- vs. O-methylation.

Functional Group Interconversion

Hydrolysis of 5-methylpyrazine-2-carbonitrile (via Rosenmund-von Braun reaction) or reduction of 5-methylpyrazine-2-carboxylic acid derivatives might offer alternative pathways. However, these methods remain speculative without experimental validation .

Q & A

Q. What are the critical steps in synthesizing 1-Hydroxy-5-methylpyrazin-2-one under laboratory conditions?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous pyrazinone derivatives are synthesized using precursors like hydrazines and ketones under anhydrous conditions with catalysts (e.g., acetic acid or sodium acetate). Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity. Final purification often employs recrystallization or column chromatography .

Q. How is the purity and structural identity of this compound confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions.
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.
  • HPLC: Quantifies purity by separating and detecting impurities. Cross-referencing data with computational predictions (e.g., PubChem or in silico tools) enhances reliability .

Q. What solvent systems and reaction conditions optimize the yield of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) or ethanol are commonly used, depending on reaction type (e.g., nucleophilic substitution or oxidation). Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (N₂/Ar) prevent side reactions. Catalysts like palladium or enzymes may enhance regioselectivity in functionalization steps .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound derivatives be resolved?

Discrepancies often arise from polymorphism or dynamic molecular behavior. Strategies include:

  • Single-crystal X-ray diffraction (SHELX): Provides unambiguous structural data by refining atomic positions and bond angles .
  • Variable-temperature NMR: Detects conformational changes or tautomerism.
  • Computational validation: Density Functional Theory (DFT) calculations predict stable conformers, which are compared with experimental data .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound analogs?

  • Substituent variation: Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) to assess pharmacological effects.
  • Biological assays: Test analogs against target enzymes (e.g., kinases, proteases) to correlate structural features with activity.
  • Molecular docking (MOE software): Predict binding interactions with biological targets, guiding rational design .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Reactivity descriptors: Calculate Fukui indices or HOMO-LUMO gaps to identify nucleophilic/electrophilic sites.
  • Transition-state modeling (Gaussian, ORCA): Simulate reaction pathways for mechanisms like oxidation or ring-opening.
  • Machine learning: Train models on existing reaction databases to forecast yields or side products .

Data Analysis and Experimental Design

Q. What statistical approaches address variability in biological activity data for this compound derivatives?

  • Dose-response curves: Fit data to Hill equations to determine IC₅₀/EC₅₀ values.
  • Multivariate analysis: Principal Component Analysis (PCA) correlates structural parameters (e.g., logP, polar surface area) with activity.
  • Robustness testing: Replicate experiments under standardized conditions to minimize batch effects .

Q. How are advanced chromatographic techniques applied to isolate this compound from complex mixtures?

  • Preparative HPLC: Uses C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation.
  • Chiral chromatography: Resolves enantiomers using amylose- or cellulose-based columns for stereochemical studies .

Conflict Mitigation and Best Practices

  • Reproducibility: Document reaction parameters (e.g., stirring rate, solvent grade) meticulously.
  • Data transparency: Deposit crystallographic data in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) for peer validation .
  • Ethical compliance: Adhere to institutional guidelines for in vitro studies; avoid unverified commercial data .

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